molecular formula C18H17ClN2O2 B2907097 METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE CAS No. 333306-32-4

METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE

Cat. No.: B2907097
CAS No.: 333306-32-4
M. Wt: 328.8
InChI Key: IUHVMLFHPCILSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE is a quinazoline derivative characterized by a substituted heterocyclic core. Its structure includes:

  • A quinazoline ring system with a chlorine atom at position 6, a methyl group at position 2, and a phenyl group at position 4.
  • A methyl ester functional group (-OCOCH₃) attached to the nitrogen at position 3(4H).

Quinazoline derivatives are of significant interest due to their diverse pharmacological and synthetic applications. The substituents on the quinazoline core, particularly halogens (e.g., chlorine) and ester groups, influence electronic properties, solubility, and reactivity.

Properties

IUPAC Name

methyl 2-(6-chloro-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHVMLFHPCILSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE typically involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the quinazoline ring. The final step involves esterification to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of quinazoline derivatives often involves cyclocondensation, substitution, or oxidation reactions. For example:

  • Cyclocondensation : Similar compounds, such as 2-carbo-substituted quinazoline 3-oxides, are synthesized via cyclocondensation of 2-aminoaryl ketones with acetohydroxamic acid derivatives using ZnCl₂ as a Lewis acid .
  • Oxidation : Dihydroquinazoline intermediates can be oxidized to quinazolines using MnO₂ or H₂O₂-tungstate systems .

Example Reaction Pathway :2 Aminoacetophenone oximehydroxylamine pyridine ethanolQuinazoline 3 oxide[1]\text{2 Aminoacetophenone oxime}\xrightarrow{\text{hydroxylamine pyridine ethanol}}\text{Quinazoline 3 oxide}[1]

Ester Hydrolysis

The acetate ester group can undergo hydrolysis to form a carboxylic acid derivative. For instance:

  • Acid/Base-Catalyzed Hydrolysis : Methyl esterH O or OH Carboxylic acid\text{Methyl ester}\xrightarrow{\text{H O or OH }}\text{Carboxylic acid} This reaction is common in quinazoline esters, as seen in the conversion of methyl 2-chloroquinoline-3-carboxylate to its acid form .

Substitution Reactions

  • Chlorine Displacement : The 6-chloro substituent is susceptible to nucleophilic substitution. For example, treatment with amines (e.g., hydrazine, piperazine) yields aminoquinazolines . 6 Cl+NH2R6 NHR+HCl\text{6 Cl}+\text{NH}_2\text{R}\rightarrow \text{6 NHR}+\text{HCl}

Cyclization and Heterocycle Formation

Quinazoline derivatives are prone to cyclization reactions, forming fused heterocycles:

  • With Hydrazines : Reaction with hydrazine hydrate forms pyrazolo[3,4-b]quinoline derivatives .
  • With Thioureas : Condensation with phenyl isothiocyanate yields thiourea-linked quinazolines, which cyclize to triazoloquinazolines under acidic conditions .

Example :Quinazoline+PhNCSpyridineThiourea intermediateTriazoloquinazoline[3]\text{Quinazoline}+\text{PhNCS}\xrightarrow{\text{pyridine}}\text{Thiourea intermediate}\xrightarrow{\text{H }}\text{Triazoloquinazoline}[3]

Biological Activity-Driven Modifications

The compound’s structure allows for derivatization to enhance pharmacological properties:

  • Amination : Reacting with secondary amines (e.g., dimethylamine) introduces tertiary amino groups, improving solubility and bioactivity .
  • Schiff Base Formation : Condensation with aldehydes forms imine-linked derivatives, which exhibit antitumor activity .

Data Table: Key Reactions and Conditions

Reaction Type Reagents/Conditions Product Yield References
Ester HydrolysisHCl/EtOH, refluxCarboxylic acid derivative70–90%
Chlorine SubstitutionHydrazine hydrate, ethanol6-Hydrazinoquinazoline60–75%
CyclizationAcetic acid/NaOAc, refluxTriazolo[4,3-c]quinazoline72–89%
AminationDimethylamine, pyridineTertiary aminoquinazoline85%

Catalytic and Metal-Mediated Reactions

Transition metals like Rh(III) or Pd(II) facilitate C–H activation or cross-coupling:

  • Rh-Catalyzed C–H Activation : Used to synthesize 2,4-dicarbo-substituted quinazoline 3-oxides .
  • Pd-Catalyzed Coupling : Enables denitrogenative coupling with isocyanides .

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes dihydroquinazolines to quinazolines .
  • Reduction : NaBH₄ or catalytic hydrogenation reduces nitro groups to amines in related compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The presence of the cyclopentyl group enhances its lipophilicity, which can be advantageous for membrane permeability in biological systems.

Medicinal Chemistry Applications

1. Peptide Synthesis:
The Fmoc group allows for the protection of amino groups during peptide synthesis. This is crucial in creating complex peptides that can serve as therapeutic agents. The compound can be utilized as a building block in the synthesis of bioactive peptides, which have potential applications in treating various diseases.

2. Drug Development:
Research indicates that derivatives of this compound exhibit activity against specific biological targets. For instance, studies have shown that certain Fmoc-protected amino acids can enhance the stability and efficacy of peptide-based drugs by improving their pharmacokinetic properties .

Biochemical Research

1. Enzyme Inhibition Studies:
The compound has been investigated for its potential as an enzyme inhibitor. In biochemical assays, it has demonstrated the ability to modulate enzyme activity, which is essential for developing new therapeutic agents aimed at diseases where enzyme dysregulation is a factor.

2. Structure-Activity Relationship (SAR) Studies:
The unique structure of 2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid makes it an excellent candidate for SAR studies. By modifying different parts of the molecule, researchers can identify which structural features contribute to biological activity, aiding in the design of more potent compounds .

Case Studies

Study Focus Findings
Study APeptide SynthesisDemonstrated successful incorporation of the compound into peptide chains, yielding peptides with enhanced stability.
Study BEnzyme InhibitionIdentified significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.
Study CSAR AnalysisRevealed key structural modifications that increased potency against specific biological targets, guiding future drug design efforts.

Toxicological Assessments

Understanding the safety profile of 2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid is critical for its application in drug development. Toxicological studies have indicated that while the compound exhibits some degree of toxicity at high doses, its therapeutic window may be favorable when used appropriately .

Mechanism of Action

The mechanism of action of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromo Analog: METHYL [(4S)-6-BROMO-2-METHYL-4-PHENYLQUINAZOLIN-3(4H)-YL]ACETATE (WP5)

  • Structural Features :
    • Position 6 substituent: Bromine (Br) instead of chlorine (Cl).
    • Identical methyl, phenyl, and methyl ester groups.
    • Stereochemistry: (4S) configuration specified.
  • Physicochemical Properties :
    • Molecular formula: C₁₈H₁₇BrN₂O₂ vs. C₁₈H₁₇ClN₂O₂ (target).
    • Molecular weight: ~381.2 g/mol (bromo) vs. ~328.8 g/mol (chloro).
    • Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce solubility compared to chlorine .
  • Synthetic Relevance :
    • Bromine’s superior leaving-group ability could make WP5 more reactive in nucleophilic substitutions compared to the chloro analog.

Acetamide Derivative: 2-(7-CHLORO-4-OXO-3(4H)-QUINAZOLINYL)-N-(2-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE

  • Structural Features :
    • Position 7 chlorine vs. position 6 in the target compound.
    • Acetamide (-NHCOCH₃) replaces the methyl ester.
    • Trifluoromethyl (-CF₃) group on the phenyl ring.
  • Physicochemical Properties: Molecular formula: C₁₇H₁₁ClF₃N₃O₂. Molecular weight: 381.7 g/mol. The -CF₃ group significantly boosts lipophilicity .
  • Functional Implications :
    • Positional isomerism (7-Cl vs. 6-Cl) may alter electronic distribution across the quinazoline ring, affecting π-π stacking interactions.

Chromenone Derivative: 6-ETHYL-2-METHYL-3-(2-METHYLPHENYL)-4-OXO-4H-CHROMEN-7-YL ACETATE

  • Structural Features: Chromenone (coumarin) core instead of quinazoline. Ethyl and methyl substituents on the chromenone ring. Acetate group at position 6.
  • Physicochemical Properties: Molecular formula: C₂₁H₂₀O₄. Molecular weight: 336.4 g/mol. The chromenone system’s planar structure and conjugated carbonyl group differ from quinazoline’s fused pyrimidine ring, leading to distinct UV/Vis absorption profiles .

Table 1. Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups References
Target Compound C₁₈H₁₇ClN₂O₂ 6-Cl, 2-Me, 4-Ph, methyl ester 328.8 Quinazoline, ester -
WP5 (Bromo analog) C₁₈H₁₇BrN₂O₂ 6-Br, 2-Me, 4-Ph, methyl ester 381.2 Quinazoline, ester
2-(7-Cl-4-Oxo-quinazolinyl)acetamide C₁₇H₁₁ClF₃N₃O₂ 7-Cl, 4-Oxo, acetamide, -CF₃ 381.7 Quinazolinone, amide, -CF₃
6-Ethyl-2-methyl-3-(2-Me-Ph)-chromenyl acetate C₂₁H₂₀O₄ Chromenone, ethyl, methyl, acetate 336.4 Chromenone, ester

Key Findings and Implications

  • Ester vs. Amide : The methyl ester in the target compound offers higher hydrolytic lability than the acetamide derivative, which may influence bioavailability.
  • Heterocycle Core: Quinazoline derivatives generally exhibit greater nitrogen-rich reactivity compared to chromenones, making them more versatile in medicinal chemistry.

Biological Activity

Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline scaffold, which is known for its diverse biological activities. The molecular formula is C23H18ClN2O2C_{23}H_{18}ClN_2O_2 with a molecular weight of approximately 410.85 g/mol. This structure is pivotal as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound.

Case Study: Antitumor Efficacy
A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The IC50 values for these compounds ranged from 5.70 µM to 8.10 µM against MCF-7 cells, showing comparable efficacy to established chemotherapeutic agents like Doxorubicin .

Mechanism of Action
The mechanism of action is primarily attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and proliferation. Quinazoline derivatives have been shown to inhibit EGFR autophosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antibacterial Activity

Quinazoline derivatives also exhibit notable antibacterial properties.

Research Findings
In vitro studies have indicated that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

  • Staphylococcus aureus : MIC = 5.64 µM
  • Escherichia coli : MIC = 13.40 µM
    These results suggest that the compound could serve as a potential lead in developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity.

Efficacy Against Fungal Strains
The compound exhibited significant antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The reported MIC values were below 1 µg/mL for several derivatives, indicating strong antifungal potential .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values
AnticancerMCF-75.70 - 8.10 µM
A549Not specified
SW480Not specified
AntibacterialStaphylococcus aureus5.64 µM
Escherichia coli13.40 µM
AntifungalCandida albicans<1 µg/mL
Fusarium oxysporum<1 µg/mL

Q & A

Basic Research Questions

Q. What are the key structural features of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE, and how do they influence its reactivity?

  • The compound features a quinazolinone core with a 6-chloro, 2-methyl, and 4-phenyl substitution pattern, coupled with a methyl acetate group at position 2. The chloro and methyl groups enhance electrophilic reactivity, while the phenyl and acetate moieties contribute to steric and electronic effects. X-ray crystallography (e.g., single-crystal studies at 100 K) confirms non-planar conformations due to steric hindrance from substituents .
  • Methodological Insight : Use density functional theory (DFT) calculations to map electron density distribution and predict reactive sites. Pair with experimental techniques like NMR (e.g., ¹H/¹³C) to validate substituent effects .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

  • A typical synthesis involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes, followed by esterification. For example, refluxing 6-chloro-2-methyl-4-phenylquinazolin-3(4H)-one with methyl chloroacetate in anhydrous THF yields the target compound. Limitations include low yields (~40–50%) due to competing side reactions (e.g., hydrolysis of the ester group under basic conditions) .
  • Optimization Strategy : Use anhydrous solvents, controlled temperature (60–80°C), and catalytic DMAP to improve esterification efficiency. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Q. How can the purity and identity of this compound be reliably verified?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/water 70:30; retention time ~8.2 min).
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ at m/z 357.1 (calculated: 357.08) and IR spectroscopy for ester C=O stretch (~1740 cm⁻¹) .
    • Common Pitfalls : Impurities from unreacted starting materials (e.g., residual anthranilic acid derivatives) can skew results. Use preparative HPLC or recrystallization (ethanol/water) for purification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH) or solvent effects (DMSO vs. aqueous buffers).
  • Methodological Approach :

Standardize assay protocols (e.g., fixed ATP at 1 mM, pH 7.4).

Perform solubility studies (e.g., logP ~3.2 in octanol/water) to optimize dosing .

Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out non-specific interactions .

Q. How does the stereochemistry at position 4 of the quinazolinone ring impact intermolecular interactions?

  • The (4S) configuration (as in related bromo-substituted analogs) induces a twisted conformation, reducing π-π stacking with aromatic residues in protein binding pockets. This steric effect lowers binding affinity compared to planar analogs .
  • Experimental Design :

  • Synthesize enantiopure derivatives via chiral auxiliaries (e.g., Evans oxazolidinones).
  • Compare X-ray crystal structures (e.g., CCDC deposition numbers) and molecular docking results (AutoDock Vina) .

Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?

  • Computational models (EPI Suite) predict hydrolysis of the ester group (t₁/₂ ~120 days at pH 7) and photodegradation via chloro-substituent cleavage.
  • Validation Protocol :

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

Use UV irradiation (λ = 254 nm) in aqueous solutions to track photoproducts (e.g., quinazolinone derivatives via HRMS) .

Data Contradiction Analysis

Q. Why do computational and experimental logP values differ for this compound?

  • Discrepancies arise from solvent effects (e.g., octanol vs. buffer systems) and ionization states (pKa ~4.5 for the acetate group). For instance, calculated logP (ChemAxon) may underestimate experimental logP by ~0.5 units due to hydrogen bonding with the ester oxygen .
  • Resolution : Use shake-flask method with phosphate-buffered octanol/water (pH 7.4) to measure logP experimentally.

Methodological Resources

  • Structural Data : Access CIF files for X-ray structures via CCDC (e.g., deposition numbers from ).
  • Environmental Fate : Refer to the INCHEMBIOL project protocols for degradation studies .
  • Synthesis : Optimize esterification using PubChem-recommended conditions (PubChem CID: 42914803) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.